

EPZ030456 Target Selectivity Profile: An Indepth Technical Guide

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|----------------------|-----------|-----------|
| Compound Name: | EPZ030456 | |
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For Researchers, Scientists, and Drug Development Professionals

Core Compound: EPZ030456 and the DOT1L Inhibitor Class

EPZ030456 belongs to a class of potent and selective small molecule inhibitors targeting DOT1L (Disruptor of Telomeric Silencing 1-Like), a histone methyltransferase. While specific preclinical data for **EPZ030456** is not extensively available in the public domain, this guide leverages detailed information from closely related and well-characterized DOT1L inhibitors developed by Epizyme, such as EPZ-5676, to provide a comprehensive overview of the target selectivity profile, mechanism of action, and relevant experimental methodologies.

DOT1L is the sole enzyme responsible for monomethylation, dimethylation, and trimethylation of histone H3 at lysine 79 (H3K79). This methylation mark is associated with active transcription. In a specific subset of acute leukemias, chromosomal translocations of the Mixed Lineage Leukemia (MLL) gene lead to the formation of MLL fusion proteins. These fusion proteins aberrantly recruit DOT1L to ectopic loci, resulting in hypermethylation of H3K79 and the subsequent upregulation of leukemogenic genes, such as HOXA9 and MEIS1. Inhibition of DOT1L's catalytic activity is a promising therapeutic strategy to reverse this aberrant methylation and suppress tumor growth in these MLL-rearranged (MLL-r) leukemias.

Quantitative Target Selectivity Profile



The following tables summarize the inhibitory activity and selectivity of a representative, potent DOT1L inhibitor from the same class as **EPZ030456**. This data highlights the high potency and selectivity for DOT1L over other histone methyltransferases (HMTs).

Table 1: In Vitro Potency of a Representative DOT1L Inhibitor

| Parameter | Value |
|-----------|---------|
| Target | DOT1L |
| Ki | 80 pM |
| IC50 | <0.1 nM |

Table 2: Selectivity Profile against a Panel of Histone Methyltransferases

| Methyltransferase | Fold Selectivity vs. DOT1L |
|-------------------|----------------------------|
| CARM1 | >37,000 |
| EZH2 | >37,000 |
| G9a | >37,000 |
| MLL1 | >37,000 |
| PRMT1 | >37,000 |
| PRMT3 | >37,000 |
| PRMT5 | >37,000 |
| SETD2 | >37,000 |
| SETD7 | >37,000 |
| SETD8 | >37,000 |
| SUV39H1 | >37,000 |
| SUV39H2 | >37,000 |

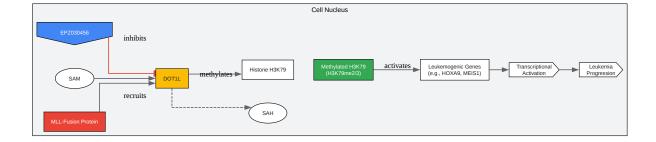


Mechanism of Action: Reversing Aberrant H3K79 Methylation

EPZ030456 and its analogs are S-adenosyl-L-methionine (SAM)-competitive inhibitors. They bind to the catalytic pocket of DOT1L, preventing the transfer of a methyl group from the cofactor SAM to the histone H3 lysine 79 residue. In the context of MLL-r leukemia, this inhibition leads to a time-dependent global reduction of H3K79 methylation levels, which in turn suppresses the expression of MLL-fusion target genes and ultimately induces apoptosis and differentiation in leukemia cells.

Signaling Pathway in MLL-Rearranged Leukemia

The diagram below illustrates the central role of DOT1L in the pathogenesis of MLL-rearranged leukemia and the mechanism of action for inhibitors like **EPZ030456**.



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Caption: DOT1L signaling pathway in MLL-rearranged leukemia.

Experimental Protocols



Detailed methodologies for key experiments are crucial for the evaluation of DOT1L inhibitors.

Biochemical Assay: DOT1L Histone Methyltransferase (HMT) Assay

This assay quantifies the enzymatic activity of DOT1L and the potency of inhibitors.

Materials:

- Recombinant human DOT1L enzyme
- Histone H3/H4 tetramer or oligonucleosomes as substrate
- S-adenosyl-L-[methyl-3H]-methionine (3H-SAM)
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
- Test compound (e.g., **EPZ030456**)
- Scintillation cocktail and plates
- Scintillation counter

Protocol:

- Prepare serial dilutions of the test compound in DMSO.
- In a 96-well plate, add the assay buffer, DOT1L enzyme, and the histone substrate.
- Add the diluted test compound or DMSO (vehicle control) to the wells.
- Initiate the reaction by adding ³H-SAM.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).
- Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled histones.

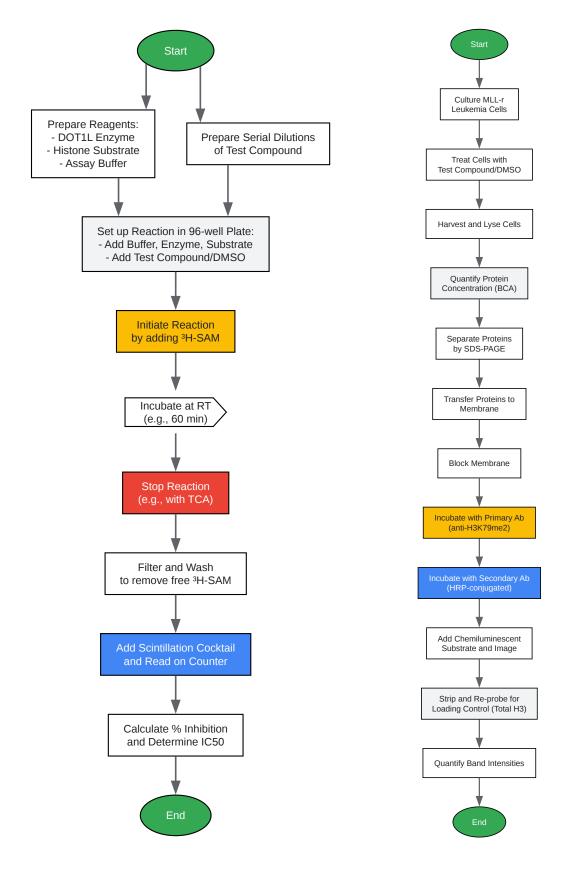






- Wash the filter plate to remove unincorporated ³H-SAM.
- Add scintillation cocktail to each well of the dried filter plate.
- Measure the radioactivity using a scintillation counter.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.





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